2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride
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Overview
Description
2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride is a chemical compound that features a bromophenyl group and a piperazine ring
Scientific Research Applications
2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and piperazine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with piperazine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Addition of Alcohol Group: The amine is reacted with an appropriate epoxide to introduce the alcohol group, resulting in the formation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-one.
Reduction: Formation of 2-(Phenyl)-2-(piperazin-1-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride
- 2-(4-Fluorophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride
- 2-(4-Methylphenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride
Comparison
Compared to its analogs, 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-piperazin-1-ylpropan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c1-13(10-17,16-8-6-15-7-9-16)11-2-4-12(14)5-3-11;;/h2-5,15,17H,6-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOYLZDLVDCEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Br)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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